molecular formula C22H26N2O3 B413982 3,5-Bis(4-butoxyphenyl)-1,2,4-oxadiazole

3,5-Bis(4-butoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B413982
M. Wt: 366.5g/mol
InChI Key: UHZXWYZCWQEQBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Bis(4-butoxyphenyl)-1,2,4-oxadiazole is a chemical compound based on the versatile 1,2,4-oxadiazole heterocyclic scaffold, a structure of significant interest in medicinal chemistry and materials science. As a 3,5-disubstituted derivative, this compound is part of a class known for its distinctive bio-isosteric properties and a broad spectrum of potential biological activities. Researchers can leverage this scaffold as a promising building block in the development of novel therapeutic agents. The 1,2,4-oxadiazole ring is a key pharmacophore in several commercially available drugs, such as the antiviral Pleconaril and the vasodilator Butalamine, underscoring its pharmaceutical relevance . The specific 4-butoxyphenyl substituents on this compound may influence its lipophilicity and overall pharmacokinetic profile, making it a candidate for investigation in various drug discovery programs. Beyond pharmacology, 1,2,4-oxadiazole derivatives have demonstrated utility in high-energy materials and as ligands in coordination chemistry for constructing functional metal-organic complexes . This product is intended for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a precursor in synthetic chemistry. This compound is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C22H26N2O3

Molecular Weight

366.5g/mol

IUPAC Name

3,5-bis(4-butoxyphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C22H26N2O3/c1-3-5-15-25-19-11-7-17(8-12-19)21-23-22(27-24-21)18-9-13-20(14-10-18)26-16-6-4-2/h7-14H,3-6,15-16H2,1-2H3

InChI Key

UHZXWYZCWQEQBR-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)OCCCC

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)OCCCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar 1,2,4-Oxadiazole Derivatives

Key Insights :

  • Electron-donating groups (e.g., butoxy) improve solubility and reduce toxicity, making them favorable for pharmaceuticals .
  • Electron-withdrawing groups (e.g., nitro) are more common in energetic materials (e.g., LLM-191) .
  • Metal complexes (e.g., Cu(II)) enhance anticancer activity by enabling DNA binding .
Physical and Chemical Properties
Property 3,5-Bis(4-butoxyphenyl)-1,2,4-oxadiazole 3,5-Diphenyl-1,2,4-oxadiazole 3,5-Bis(trifluoromethyl) derivatives
Melting Point Not reported 109°C 139–141°C (sodium salt)
LogP ~3.4 (predicted) 3.40 1.85 (energetic salt)
Dipole Moment Moderate (asymmetric electron density) 1.5 D Higher (polar substituents)
Applications Drug discovery, liquid crystals Pharmaceuticals, materials Energetic materials

Key Insights :

  • The butoxyphenyl substituents likely confer liquid crystalline behavior due to their banana-shaped molecular geometry .
  • Trifluoromethyl derivatives exhibit superior thermal stability and energetic performance (detonation velocity: 9,046 m/s) .

Preparation Methods

Superbase-Mediated Cyclization

Using NaOH/DMSO at room temperature, 4-butoxyphenylamidoxime and 4-butoxybenzoic acid methyl ester cyclize in 4–24 h.

  • Yield: 68%

  • Advantages: Mild conditions; no metal catalysts.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 20 min) accelerates cyclodehydration of O-acylamidoximes, reducing reaction time.

  • Yield: 75%

  • Energy efficiency: 80% reduction vs. conventional heating.

Comparative Analysis of Methods

MethodYield RangeTimeScalabilityGreen Metrics
Cyclization of amidoximes65–78%12–24 hHighModerate
One-pot synthesis58–72%24–30 hModerateHigh
1,3-Dipolar cycloaddition40–50%12–18 hLowLow
Superbase-mediated60–68%4–24 hHighHigh
Microwave-assisted70–75%20–30 minModerateHigh

Q & A

Q. Can 3,5-diaryl-1,2,4-oxadiazoles be repurposed for agrochemical use?

  • Evidence : Derivatives like tioxazafen (nematocide) and flufenoxadiazam (insecticide) leverage the oxadiazole scaffold’s stability and bioactivity. Design principles include halogenation (e.g., Cl, F) for pest resistance mitigation .
  • Screening : OECD 207 guidelines for ecotoxicity (e.g., Daphnia magna LC₅₀ > 10 ppm).

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